N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide
Overview
Description
N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide is a synthetic organic compound that features a piperazine ring, a nitrophenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide typically involves the reaction of 4-methylpiperazine with 2-chloro-5-nitrobenzaldehyde, followed by the addition of acryloyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acrylamides.
Scientific Research Applications
N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and nitrophenyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
- N-(4-Methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
Uniqueness
N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-3-14(19)15-12-10-11(18(20)21)4-5-13(12)17-8-6-16(2)7-9-17/h3-5,10H,1,6-9H2,2H3,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLHQXWNOIFYOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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